molecular formula C8H5ClFNO4S B12983705 4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride

4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride

Cat. No.: B12983705
M. Wt: 265.65 g/mol
InChI Key: GOSSXHHNGXUYFG-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride is a chemical compound that belongs to the class of benzo[d]oxazole derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl chloride group attached to the benzo[d]oxazole ring

Preparation Methods

The synthesis of 4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride typically involves multiple stepsThe reaction conditions often involve the use of reagents such as fluorinating agents, methylating agents, and sulfonyl chlorides under controlled temperatures and pressures .

Chemical Reactions Analysis

4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride can be compared with other benzo[d]oxazole derivatives, such as:

Properties

Molecular Formula

C8H5ClFNO4S

Molecular Weight

265.65 g/mol

IUPAC Name

4-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-sulfonyl chloride

InChI

InChI=1S/C8H5ClFNO4S/c1-11-6-4(10)2-3-5(16(9,13)14)7(6)15-8(11)12/h2-3H,1H3

InChI Key

GOSSXHHNGXUYFG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2OC1=O)S(=O)(=O)Cl)F

Origin of Product

United States

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